

An In-depth Technical Guide to the Structure and Stereoisomerism of Aspartyl-Alanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Asp-Ala

Cat. No.: B2547018

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartyl-Alanine (**Asp-Ala**) is a dipeptide composed of the amino acids aspartic acid and alanine. As a fundamental building block of proteins and a product of protein metabolism, understanding its structural nuances and stereoisomeric forms is critical for various fields, including biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the structure, stereoisomerism, physicochemical properties, and synthesis of Aspartyl-Alanine. Detailed experimental protocols for its synthesis are provided, along with clearly structured tables for quantitative data and diagrams to visualize its molecular forms and metabolic context.

Introduction

Aspartyl-Alanine is a dipeptide that can exist in several isomeric forms depending on the chirality of its constituent amino acids and the nature of the peptide bond. It is recognized as an incomplete breakdown product of protein digestion and catabolism.^[1] While some dipeptides are known to have physiological or cell-signaling effects, Aspartyl-Alanine is primarily considered a short-lived intermediate in amino acid degradation pathways.^[1] This document will delve into the technical details of its structure and the implications of its stereoisomerism.

Molecular Structure and Physicochemical Properties

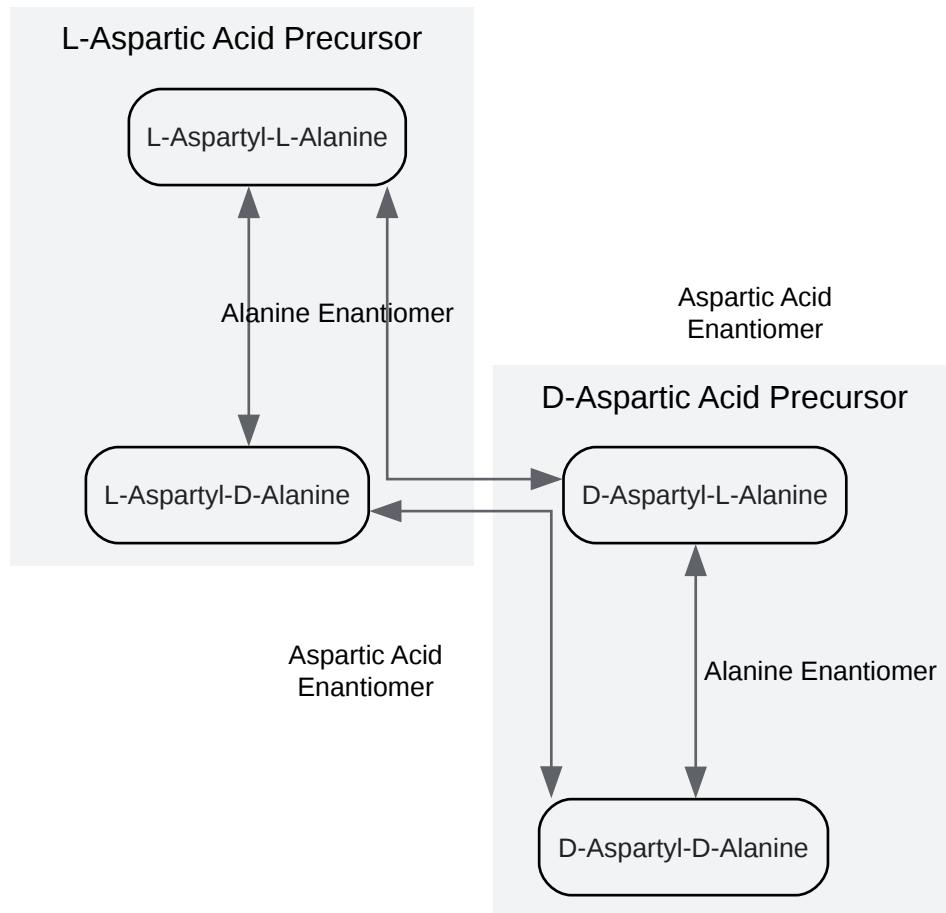
The chemical formula for Aspartyl-Alanine is C₇H₁₂N₂O₅.[\[2\]](#) Its structure consists of an aspartic acid residue linked to an alanine residue via a peptide bond.

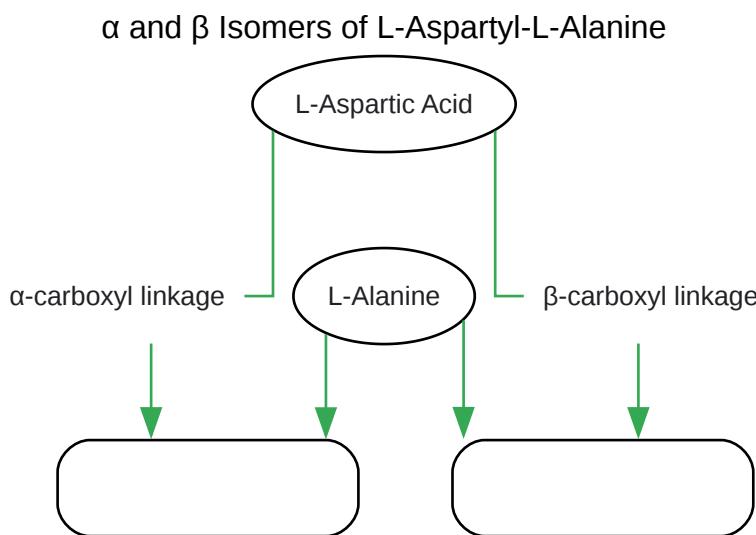
Physicochemical Data

A summary of the key physicochemical properties of Aspartyl-Alanine is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ N ₂ O ₅	[2]
Molecular Weight	204.18 g/mol	[2]
IUPAC Name	(2S)-2-amino-3-[(1S)-1-carboxyethyl]carbamoyl]propanoic acid	[2]
Monoisotopic Mass	204.07462149 Da	[2]
State	Solid	[1]
LogP	-4.1	[1]
pKa (Strongest Acidic)	3.06	
pKa (Strongest Basic)	8.53	
Physiological Charge	-1	
Hydrogen Bond Donors	4	
Hydrogen Bond Acceptors	6	
Rotatable Bond Count	5	
Polar Surface Area	129.72 Å ²	

Crystallographic Data and Bond Lengths


The crystal structures of α -L-aspartyl-L-alanine and β -L-aspartyl-L-alanine have been determined, providing precise measurements of their molecular geometry.^{[3][4]} Both isomers crystallize as zwitterions with the side-chain acidic groups ionized.^{[3][4]} The peptide bond adopts a trans configuration in both forms.^{[3][4]} A notable difference lies in the length of the peptide bond, which is significantly longer in the β -isomer.^{[3][4]}


Isomer	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Peptide C-N Bond Length (Å)	Source
α -L-Aspartyl-L-alanine	P2 ₁	4.788(1)	16.943(4)	5.807(1)	107.55(2)	1.328(4)	[3][4]
β -L-Aspartyl-L-alanine	P2 ₁ 2 ₁ 2 ₁	4.845(1)	9.409(2)	19.170(3)	-	1.344(3)	[3][4]

Stereoisomerism of Aspartyl-Alanine

Stereoisomerism is a critical aspect of the molecular identity of Aspartyl-Alanine, arising from the chiral centers in both aspartic acid and alanine. This leads to the possibility of four diastereomers for α -Aspartyl-Alanine: L-Asp-L-Ala, L-Asp-D-Ala, D-Asp-L-Ala, and D-Asp-D-Ala.

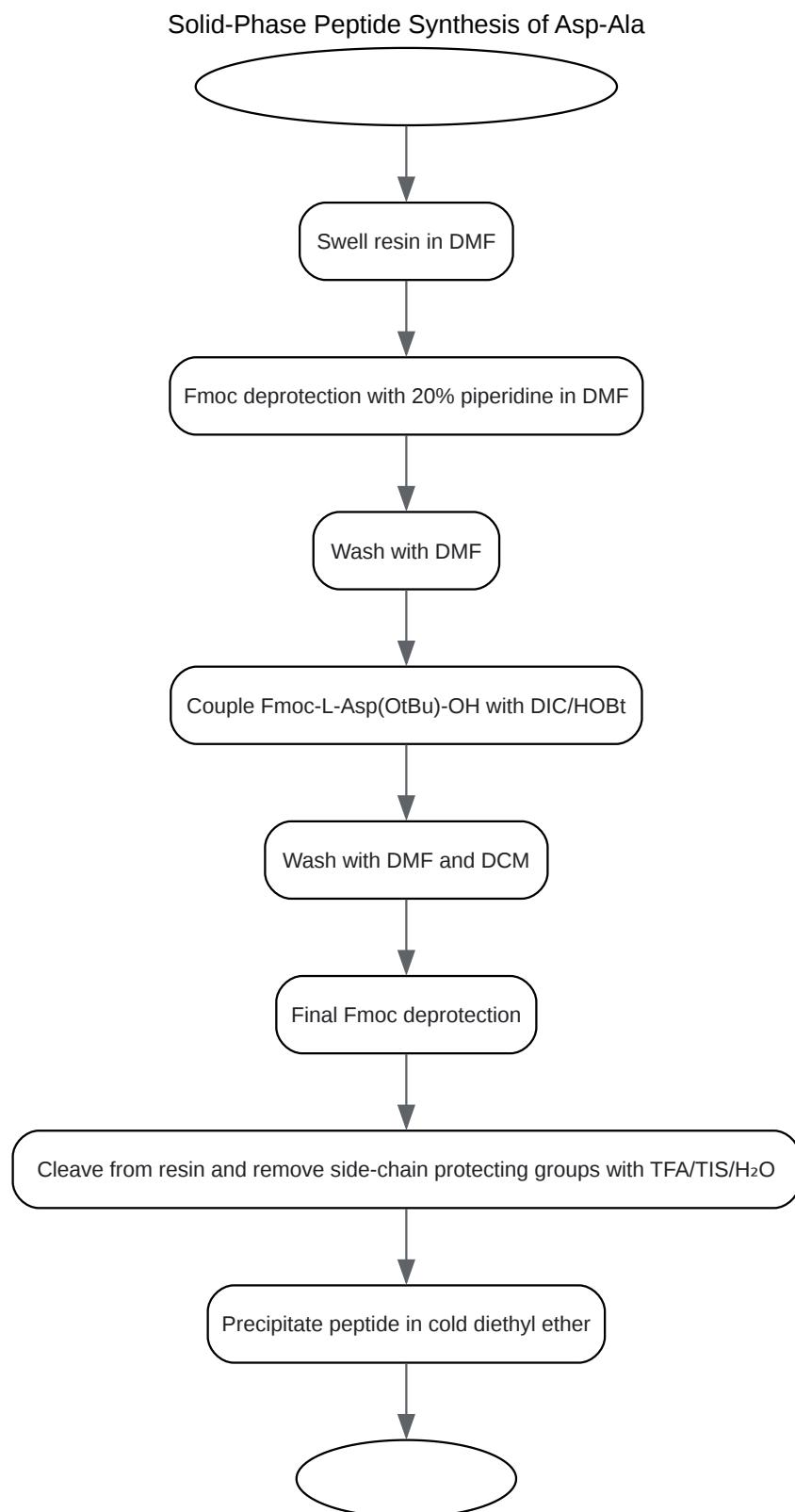
Furthermore, the peptide bond can be formed with either the α -carboxyl group or the β -carboxyl group of the aspartic acid side chain, leading to α -Aspartyl-Alanine and β -Aspartyl-Alanine isomers, respectively.

Stereoisomers of α -Aspartyl-Alanine[Click to download full resolution via product page](#)Diastereomers of α -Aspartyl-Alanine.

[Click to download full resolution via product page](#)

Formation of α and β isomers of L-Aspartyl-L-Alanine.

Experimental Protocols for Synthesis


The synthesis of Aspartyl-Alanine can be achieved through both solid-phase and solution-phase peptide synthesis methods.

Solid-Phase Peptide Synthesis (SPPS) of L-Aspartyl-L-Alanine

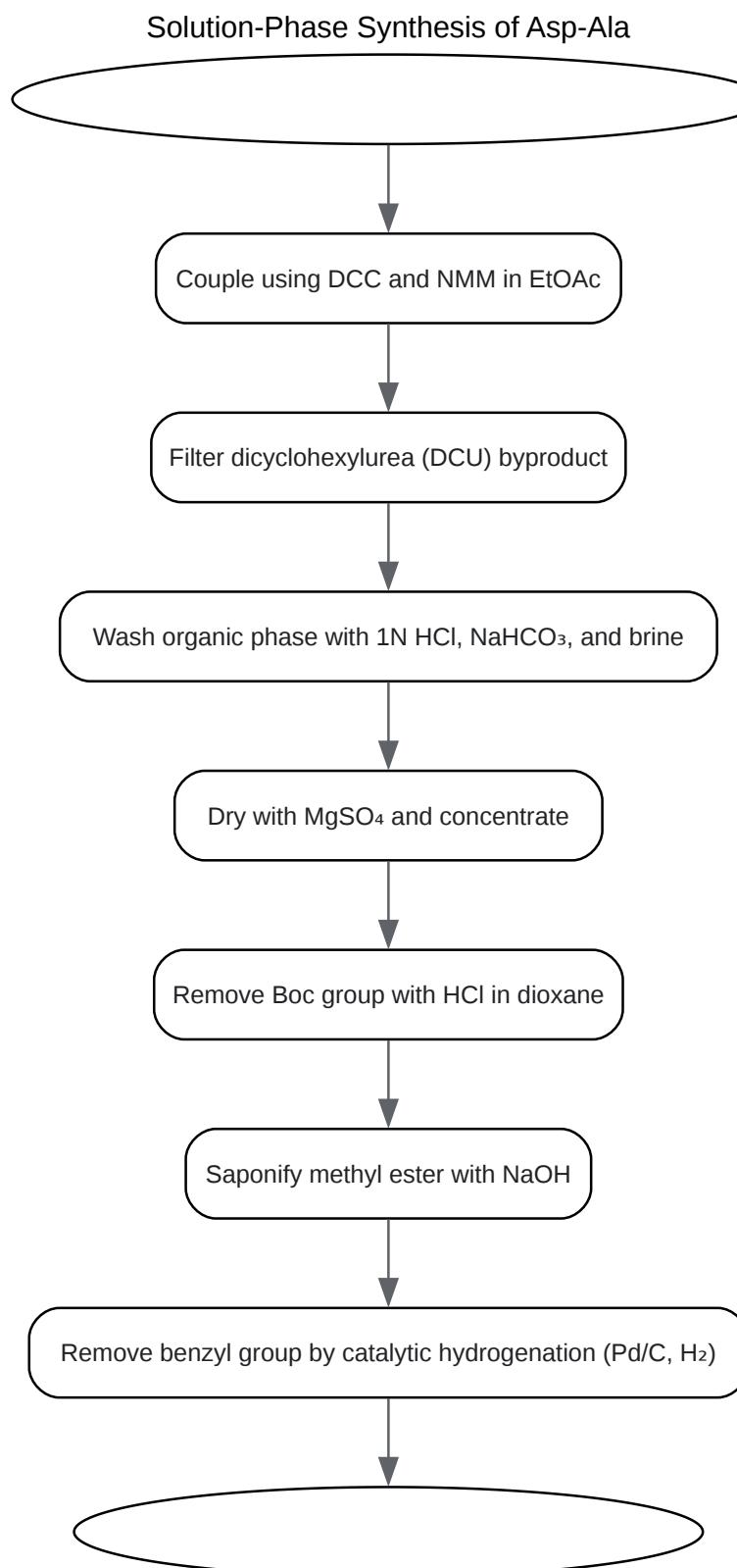
This protocol is based on the widely used Fmoc/tBu strategy.[\[5\]](#)[\[6\]](#)

- Fmoc-L-Ala-Wang resin
- Fmoc-L-Asp(OtBu)-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBT)
- 20% (v/v) Piperidine in Dimethylformamide (DMF)
- Dichloromethane (DCM)

- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Deionized water
- Peptide synthesis vessel
- Shaker

[Click to download full resolution via product page](#)

SPPS workflow for L-Aspartyl-L-Alanine.


- Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 30 minutes in the peptide synthesis vessel.
- Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 20 minutes. Drain and repeat for 5 minutes.
- Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
- Coupling: Dissolve Fmoc-L-Asp(OtBu)-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add the solution to the resin and agitate for 2-4 hours. Monitor the reaction using a ninhydrin test.
- Washing: Wash the resin with DMF (3 times) and DCM (3 times).
- Final Fmoc Deprotection: Repeat step 2.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
- Peptide Precipitation and Purification: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase HPLC.

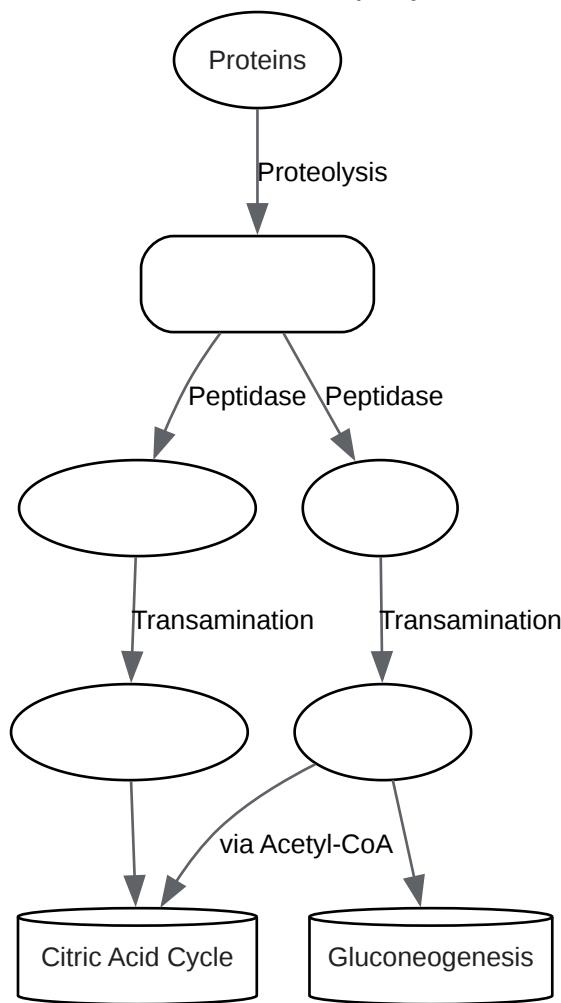
Solution-Phase Synthesis of L-Aspartyl-L-Alanine

This method involves the coupling of protected amino acids in a solution, followed by deprotection.[\[7\]](#)

- Boc-L-Asp(OBzl)-OH
- H-L-Ala-OMe·HCl
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Methylmorpholine (NMM)
- Ethyl acetate (EtOAc)

- 1N HCl
- Saturated NaHCO₃ solution
- Saturated NaCl solution
- Anhydrous MgSO₄
- Palladium on carbon (Pd/C)
- Methanol (MeOH)
- 1N NaOH

[Click to download full resolution via product page](#)


Solution-phase synthesis workflow for L-Aspartyl-L-Alanine.

- Coupling: Dissolve Boc-L-Asp(OBzl)-OH and H-L-Ala-OMe·HCl in EtOAc. Cool the solution to 0°C and add NMM to neutralize the hydrochloride. Add DCC and stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
- Work-up: Filter the precipitated dicyclohexylurea. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
- Deprotection: The resulting protected dipeptide can be deprotected in a stepwise manner. The Boc group is removed with trifluoroacetic acid or HCl in dioxane. The methyl ester is saponified with NaOH, and the benzyl ester is removed by catalytic hydrogenation.
- Purification: The final product is purified by recrystallization or column chromatography.

Biological Context and Metabolic Pathways

Aspartyl-Alanine is a component of the broader amino acid metabolic network.^{[8][9]} It is formed during the breakdown of proteins and is further metabolized into its constituent amino acids, aspartic acid and alanine. These amino acids are then utilized in various central metabolic pathways, such as the citric acid cycle and gluconeogenesis.^{[8][9]} While a specific signaling role for Aspartyl-Alanine has not been established, its metabolic context is crucial for cellular homeostasis.

Metabolic Context of Aspartyl-Alanine

[Click to download full resolution via product page](#)

Metabolic fate of Aspartyl-Alanine.

Conclusion

This technical guide has provided a detailed examination of the structure and stereoisomerism of Aspartyl-Alanine. The quantitative data on its physicochemical and crystallographic properties offer a precise understanding of its molecular nature. The outlined experimental protocols for both solid-phase and solution-phase synthesis provide a practical framework for its laboratory preparation. While its direct role in cell signaling remains to be elucidated, its position within the broader metabolic network is clear. This comprehensive overview serves as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal

chemistry, and drug development, enabling a deeper understanding and utilization of this fundamental dipeptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for Aspartyl-Alanine (HMDB0028746) [hmdb.ca]
- 2. Solid-phase synthesis and CD spectroscopic investigations of novel beta-peptides from L-aspartic acid and beta-amino-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal and molecular structures of the isomeric dipeptides alpha-L-aspartyl-L-alanine and beta-L-aspartyl-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic and Physiological Regulation of Aspartic Acid-Mediated Enhancement of Heat Stress Tolerance in Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Stereoisomerism of Aspartyl-Alanine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2547018#aspartyl-alanine-structure-and-stereoisomerism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com